2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Overview
Description
2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound that features a pyrrolidine ring substituted with a benzyl-ethyl-amino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl chloride and ethylamine under basic conditions.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate compound with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of benzyl-ethyl-amino-methyl-pyrrolidine-carboxylic acid.
Reduction: Formation of ethyl-amino-methyl-pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
- 2-{3-[(Phenyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
- 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
Uniqueness
2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl-ethyl-amino group and the ethanol moiety allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-2-17(12-15-6-4-3-5-7-15)13-16-8-9-18(14-16)10-11-19/h3-7,16,19H,2,8-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKGRXLGDNZUTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187608 | |
Record name | 1-Pyrrolidineethanol, 3-[[ethyl(phenylmethyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353954-73-0 | |
Record name | 1-Pyrrolidineethanol, 3-[[ethyl(phenylmethyl)amino]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353954-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidineethanol, 3-[[ethyl(phenylmethyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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